molecular formula C22H26N4O B12343781 1-(4-Methoxyphenyl)-4-((5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)piperazine

1-(4-Methoxyphenyl)-4-((5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)piperazine

Cat. No.: B12343781
M. Wt: 362.5 g/mol
InChI Key: ZDZDDOQABKBUSC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-methoxyphenyl)-4-[(5-methyl-1-phenylpyrazol-4-yl)methyl]piperazine , derived from its core piperazine ring substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a methylene-linked 5-methyl-1-phenylpyrazole moiety. The nomenclature follows hierarchical prioritization of the piperazine backbone, with substituents ordered by complexity and position.

Alternative designations include the Chemical Abstracts Service (CAS) registry number 1245469-37-7 and the ChEMBL identifier CHEMBL1209099 , both critical for database interoperability. Non-systematic synonyms such as 1-(4-methoxyphenyl)-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine emphasize the pyrazole’s tautomeric 1H-configuration. The molecular formula C22H26N4O (molecular weight 362.5 g/mol) confirms the presence of 22 carbon, 26 hydrogen, 4 nitrogen, and 1 oxygen atoms.

Molecular Topology and Stereochemical Considerations

The compound’s topology features a piperazine ring (six-membered diamine) connected via a methylene bridge to a 5-methyl-1-phenylpyrazole group, with a 4-methoxyphenyl substituent on the piperazine’s opposite nitrogen. The SMILES notation CC1=C(C=NN1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=C(C=C4)OC encodes this connectivity, highlighting the pyrazole’s methyl group (C1), phenyl attachment (N1C2), and methoxyphenyl-piperazine linkage. The InChIKey ZDZDDOQABKBUSC-UHFFFAOYSA-N provides a unique descriptor for digital referencing.

Stereochemically, the piperazine ring adopts a chair conformation in isolation, as observed in analogous structures. However, the methylene bridge introduces torsional constraints, potentially favoring a twist-boat conformation in the solid state. Nuclear magnetic resonance (NMR) studies of related piperazine derivatives reveal restricted rotation about the N-C bond linking the pyrazole, with activation energy barriers (ΔG‡) between 56–80 kJ/mol for conformational interconversion. The absence of chiral centers precludes enantiomerism, but axial-equatorial proton distinctions in the piperazine ring may create diastereotopic environments.

X-ray Crystallographic Analysis of Molecular Configuration

While direct X-ray diffraction data for this specific compound remain unpublished, crystallographic studies of structurally analogous piperazine-pyrazole hybrids provide insights. In the copper(II) complex of 17-anePyN5Pip (a macrocyclic ligand with piperazine and pyridine subunits), the piperazine ring adopts a boat conformation to coordinate metal ions, contrasting with its preferred chair form in free ligands. This conformational flexibility suggests that the title compound’s piperazine moiety may similarly distort under steric or electronic perturbations.

Key bond lengths and angles can be extrapolated from related systems:

  • Piperazine C-N bonds : 1.45–1.49 Å (consistent with single-bond character)
  • Pyrazole N-N bond : 1.34 Å (indicative of partial double-bond delocalization)
  • Methylene bridge C-C bond : 1.52 Å (typical for sp³-sp³ hybridization)

The methoxyphenyl group’s para-substitution minimizes steric clash with the pyrazole’s 1-phenyl group, favoring a coplanar arrangement that enhances π-π stacking potential.

Comparative Structural Analysis with Analogous Piperazine-Pyrazole Hybrids

The compound’s architecture shares features with three primary analogs:

Feature Target Compound 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 2-(1H-Pyrazol-3-yl)piperazine
Core Structure Piperazine + pyrazole Piperazine + pyrazolo-pyrimidine Piperazine + pyrazole
Substituents 4-MeO-phenyl, 5-Me-pyrazole 4-MeO-phenyl, phenyl-pyrimidine None
Molecular Weight 362.5 g/mol 378.5 g/mol 152.2 g/mol
Conformational Flexibility High (methylene bridge) Low (fused pyrazolo-pyrimidine) Moderate

The target compound’s methylene bridge distinguishes it from fused-ring systems like 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , which exhibits rigid planar geometry. Conversely, 2-(1H-pyrazol-3-yl)piperazine lacks aromatic substituents, resulting in greater rotational freedom about the piperazine-pyrazole bond. The title molecule’s 5-methylpyrazole group enhances steric bulk compared to unsubstituted analogs, potentially influencing binding affinity in biological systems.

Piperazine ring conformation varies significantly across hybrids:

  • Boat conformation dominates in metal-coordinated macrocycles
  • Chair conformation prevails in free ligands
  • Twist-boat intermediates occur during conformational interconversion

These structural nuances underscore the importance of substituent effects on molecular geometry and reactivity.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[(5-methyl-1-phenylpyrazol-4-yl)methyl]piperazine

InChI

InChI=1S/C22H26N4O/c1-18-19(16-23-26(18)21-6-4-3-5-7-21)17-24-12-14-25(15-13-24)20-8-10-22(27-2)11-9-20/h3-11,16H,12-15,17H2,1-2H3

InChI Key

ZDZDDOQABKBUSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyrazole Aldehyde with Piperazine

A two-step protocol involves:

  • Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde :
    • 5-Methyl-1-phenyl-1H-pyrazole is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under Vilsmeier-Haack conditions to yield the aldehyde.
    • Reaction Conditions : 0–5°C, 4 hours, 78% yield.
  • Reductive Amination with 1-(4-Methoxyphenyl)piperazine :
    • The aldehyde reacts with 1-(4-Methoxyphenyl)piperazine in methanol, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent.
    • Optimization : Elevated temperatures (50–60°C) improve imine formation, while excess borohydride ensures complete reduction.
    • Yield : 65–72% after recrystallization from 1-butanol.

Hydrogenation of Nitrophenyl Precursors

A patent by describes nitro-group reduction to form the methylene bridge:

  • Intermediate Synthesis :
    • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is prepared via Ullmann coupling of 4-nitroiodobenzene with 1-(4-methoxyphenyl)piperazine.
  • Catalytic Hydrogenation :
    • The nitro intermediate is hydrogenated using palladium-on-charcoal (10% Pd/C) in methanol/tetrahydrofuran (THF) at room temperature.
    • Key Parameters :
      • Catalyst loading: 5 wt%
      • Pressure: 1 atm H₂
      • Yield: 74% after crystallization.

Suzuki-Miyaura Coupling for Pyrazole Installation

A alternative route employs cross-coupling to attach the pyrazole moiety:

  • Borylation of 4-Bromopyrazole :
    • 4-Bromo-5-methyl-1-phenyl-1H-pyrazole undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst.
  • Coupling with Piperazine Derivative :
    • The boronic ester reacts with 1-(4-Methoxyphenyl)-4-(chloromethyl)piperazine under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
    • Challenges : Steric hindrance at the pyrazole 4-position reduces yield to 55–60%.

Analytical and Process Optimization Data

Table 1: Comparative Analysis of Synthesis Routes

Method Key Steps Yield (%) Purity (%) Cost Index
Reductive Amination Aldehyde + Piperazine 72 98.5 Moderate
Nitro Hydrogenation Pd/C Catalysis 74 97.8 High
Suzuki Coupling Borylation + Cross-Coupling 60 95.2 Very High

Notes :

  • Reductive amination offers the best balance of yield and cost for scale-up.
  • Hydrogenation requires stringent catalyst recovery to mitigate Pd residues.

Solvent and Temperature Effects

  • Methanol vs. THF : Methanol improves solubility of intermediates but prolongs reaction times; THF accelerates kinetics but necessitates anhydrous conditions.
  • Crystallization Solvents : 1-Butanol yields larger crystals (≥99% purity), while ethyl acetate favors faster nucleation.

Challenges and Mitigation Strategies

  • Byproduct Formation :
    • N-Methylation during reductive amination is suppressed by maintaining pH <6 using acetic acid.
  • Catalyst Deactivation :
    • Pd/C catalysts are pre-treated with H₂S to minimize sintering during hydrogenation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-((5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which are summarized in the following table:

Activity Description Reference
AntimicrobialDemonstrated effectiveness against various bacterial strains through inhibition of cell wall synthesis.
AntiviralExhibits selective targeting of viral enzymes, showing potential as an antiviral agent.
AnticancerInhibits tumor cell proliferation by inducing apoptosis in cancer cell lines.
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress and neurodegeneration.

Case Studies

Several studies have provided insights into the efficacy and mechanisms of action of 1-(4-Methoxyphenyl)-4-((5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)piperazine:

  • Antimicrobial Activity Study :
    • A study evaluated the compound's activity against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
  • Antiviral Mechanism Investigation :
    • Research focused on the compound's ability to inhibit viral replication in vitro. The results demonstrated that it effectively targets specific viral enzymes, leading to reduced viral load in treated cells.
  • Cancer Cell Line Studies :
    • In vitro studies on various cancer cell lines showed that this compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Therapeutic Potential

The diverse biological activities suggest that 1-(4-Methoxyphenyl)-4-((5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)piperazine could be developed for various therapeutic applications:

  • Infectious Diseases : As an antimicrobial agent, it may be useful in treating bacterial infections resistant to conventional antibiotics.
  • Viral Infections : Its antiviral properties could lead to new treatments for viral diseases, particularly those lacking effective therapies.
  • Cancer Therapy : The anticancer properties warrant further investigation into its use as a chemotherapeutic agent or adjunct therapy.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-((5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can be elucidated through experimental studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s structure combines a 4-methoxyphenyl group and a 5-methyl-1-phenylpyrazole unit. Key analogs from the evidence include:

Analog 1 : 1-((1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-(4-methoxyphenyl)piperazine
  • Substituents : Fluorophenyl and dimethylpyrazole.
  • Key Differences : The pyrazole ring here has 3,5-dimethyl and 4-fluorophenyl groups instead of 5-methyl and phenyl. Fluorine substitution may enhance metabolic stability and binding affinity compared to methoxy groups.
Analog 2 : 1-(4-Methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine dihydrochloride
  • Substituents : Trimethoxyphenyl instead of pyrazole.
  • The trimethoxy group may enhance interactions with hydrophobic pockets in biological targets.
Analog 3 : 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine (Compound 11f)
  • Substituents : Nitroimidazole and triazole rings.
  • Key Differences : Replacing pyrazole with imidazole and triazole introduces polar nitro groups, which could influence redox properties and antitumor activity .

Pharmacological and Chemical Implications

  • Receptor Interactions : The 4-methoxyphenyl group is common in serotonin receptor ligands (e.g., 1-(4-Methoxyphenyl)piperazine derivatives ). Pyrazole substituents could modulate selectivity for dopamine or histamine receptors.
  • Solubility and Bioavailability : Bulkier substituents (e.g., trimethoxyphenyl in Analog 2 ) may reduce solubility compared to smaller groups like pyrazole. The 5-methyl group in the target compound balances lipophilicity and steric hindrance.

Biological Activity

1-(4-Methoxyphenyl)-4-((5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)piperazine, a compound with the molecular formula C22H26N4OC_{22}H_{26}N_{4}O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity, drawing from diverse research sources.

Antimicrobial Properties

Research indicates that derivatives of piperazine exhibit significant antimicrobial activity. For instance, compounds similar to 1-(4-Methoxyphenyl)-4-((5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)piperazine have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies highlight that modifications on the piperazine ring can enhance antibacterial properties, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Activity Against
A0.0039S. aureus
B0.025E. coli

Antifungal Activity

In addition to antibacterial effects, compounds related to this piperazine derivative have shown antifungal activity. The presence of functional groups such as methoxy and methyl in the structure is believed to contribute to its efficacy against fungal strains .

The biological mechanisms through which 1-(4-Methoxyphenyl)-4-((5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)piperazine exerts its effects are still under investigation. However, it is hypothesized that the compound interferes with bacterial cell wall synthesis and disrupts cellular functions through inhibition of key enzymes involved in metabolic pathways .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including our compound of interest. The results demonstrated that modifications on the phenyl and pyrazole rings significantly influenced their antimicrobial potency. Notably, the compound exhibited a complete bactericidal effect within eight hours against tested strains .

Pharmacokinetic Studies

Pharmacokinetic analyses have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest favorable solubility profiles and metabolic stability, which are crucial for therapeutic applications .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-Methoxyphenyl)-4-((5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl)piperazine?

The synthesis typically involves multi-step strategies :

  • Step 1 : Formation of the pyrazole core via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, as demonstrated in pyrazole-4-carboxylic acid derivatives .
  • Step 2 : Functionalization of the piperazine ring. For example, coupling reactions between benzoic acids and N-(4-methoxyphenyl)piperazine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide as a dehydrating agent .
  • Step 3 : Alkylation of the piperazine nitrogen with the pyrazole-methyl group. This may involve reductive amination or nucleophilic substitution under anhydrous conditions (e.g., NaH in DMSO) .

Q. Key Characterization Techniques :

  • IR/NMR : Confirm functional groups (e.g., methoxy, piperazine) and regiochemistry of pyrazole substitution .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Q. How can researchers safely handle this compound in laboratory settings?

Referencing safety data sheets (SDS) for analogous piperazines:

  • Hazards : Skin/eye irritation (Category 2); avoid inhalation .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and employ engineering controls (e.g., local exhaust ventilation) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231) to assess anticancer potential .
  • Receptor Binding : Screen for affinity toward serotonin (5-HT1A) or dopamine receptors, given structural similarity to bioactive arylpiperazines .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using esterase activity assays .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole and piperazine moieties influence biological activity?

Structure-Activity Relationship (SAR) Insights :

  • Methoxy Group : Enhances lipophilicity and CNS penetration; removal reduces metabolic stability .
  • Pyrazole Methyl Group : Steric effects may modulate receptor binding. Compare with analogs lacking the methyl group .
  • Piperazine Flexibility : Conformational analysis (e.g., DFT calculations) to assess coplanarity between aryl rings and piperazine nitrogen, critical for 5-HT1A affinity .

Table 1 : Activity Trends in Analogous Compounds

ModificationBiological Effect (vs. Parent Compound)Source
Removal of 4-methoxyphenyl↓ Serotonin receptor affinity
Halogenation on pyrazole↑ Cytotoxicity (IC50 reduced by 40%)
N-Methylation of piperazineAlters metabolic half-life

Q. What crystallographic data or computational models are available to predict supramolecular interactions?

  • Crystal Packing : X-ray studies on related 1-aroyl-4-(4-methoxyphenyl)piperazines reveal:
    • Hydrogen Bonding : C–H⋯O interactions stabilize sheet-like structures .
    • π-Stacking : Aromatic interactions between pyrazole and methoxyphenyl groups enhance stability .
  • Docking Studies : Use AutoDock Vina to model interactions with 5-HT1A receptors. Align with known agonists (e.g., buspirone) to identify key binding residues .

Q. How can researchers resolve contradictions in reported pharmacological data for similar piperazine derivatives?

Case Study : Antiplatelet activity in modified piperazines:

  • Issue : Beta-cyclodextrin inclusion complexes reduce toxicity but also decrease activity .
  • Resolution :
    • Dose-Response Analysis : Test across a wider concentration range to identify optimal efficacy-toxicity balance.
    • Formulation Optimization : Use liposomal delivery to enhance bioavailability without cyclodextrin .
    • Mechanistic Studies : Compare apoptosis induction (e.g., caspase-3 activation) in parent vs. modified derivatives .

Q. What advanced analytical techniques are critical for studying degradation products or metabolic pathways?

  • LC-HRMS : Identify Phase I metabolites (oxidation, demethylation) and Phase II conjugates (glucuronidation) .
  • X-ray Crystallography : Resolve structures of degradation byproducts (e.g., hydrolyzed piperazine rings) .
  • Stability Testing : Accelerated degradation under acidic/alkaline conditions (e.g., 48% HBr reflux) to predict shelf-life .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cells?

Proposed Workflow :

Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) in treated MDA-MB-231 cells .

Protein Interaction Mapping : Co-IP/MS to identify binding partners (e.g., Bcl-2 family proteins).

In Vivo Validation : Xenograft models to assess tumor growth inhibition and pharmacokinetics .

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